molecular formula C5H12ClNO2 B3048273 trans-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride CAS No. 1630906-89-6

trans-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride

Cat. No.: B3048273
CAS No.: 1630906-89-6
M. Wt: 153.61 g/mol
InChI Key: SFJKFFBPVORSEB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties trans-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride (CAS 1096594-11-4) is a hydrochloride salt of a six-membered tetrahydropyran ring substituted with an amino group at position 3 and a hydroxyl group at position 4 in a trans configuration. Its molecular formula is C₅H₁₂ClNO₂, with a molecular weight of 153.61 g/mol . The compound is stored under inert atmosphere at room temperature, indicating sensitivity to moisture or oxidation .

Properties

IUPAC Name

3-aminooxan-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c6-4-3-8-2-1-5(4)7;/h4-5,7H,1-3,6H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFJKFFBPVORSEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC(C1O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630906-89-6
Record name rac-(3R,4R)-3-aminooxan-4-ol hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride typically involves the reduction of a precursor compound, such as a pyran derivative, followed by amination and subsequent hydrochloride salt formation. The reaction conditions often include the use of reducing agents like sodium borohydride or lithium aluminum hydride, and amination reagents such as ammonia or amines .

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions under controlled temperature and pressure conditions. The process ensures high yield and purity of the final product, which is essential for its application in various research and industrial fields .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of trans-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Key Features

  • Stereochemistry : The (3R,4S) configuration is critical for its physicochemical and biological behavior .
  • Functional Groups: The amino and hydroxyl groups enable hydrogen bonding, influencing solubility and reactivity.
  • Applications : Used as a synthetic intermediate in pharmaceuticals and agrochemicals, though specific applications require further research .

Comparison with Structurally Similar Compounds

Structural Analogs

The following compounds share structural or functional similarities:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Differences
trans-4-Aminotetrahydrofuran-3-ol hydrochloride 274693-55-9 C₄H₁₀ClNO₂ 139.58 Five-membered tetrahydrofuran ring
trans-4-Aminotetrahydropyran-3-ol 215940-92-4 C₅H₁₁NO₂ 133.15 Lacks hydrochloride salt; hydroxyl at C3
trans-3-Amino-1-(trifluoromethyl)cyclobutan-1-ol hydrochloride 1408075-16-0 C₅H₈ClF₃NO 205.57 Cyclobutane ring; trifluoromethyl group

Structural Analysis

  • Substituents : The trifluoromethyl group in the cyclobutane derivative (CAS 1408075-16-0) increases lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility .
  • Salt Form : The hydrochloride salt in the parent compound improves crystallinity and solubility compared to the free base (CAS 215940-92-4) .

Physicochemical Properties

Property trans-3-Aminotetrahydro-2H-pyran-4-ol HCl trans-4-Aminotetrahydrofuran-3-ol HCl trans-4-Aminotetrahydropyran-3-ol
Molecular Weight 153.61 139.58 133.15
Solubility (Predicted) High (due to HCl salt) Moderate Low (free base)
Stability Hygroscopic; inert storage required Likely less sensitive Stable at RT
Boiling Point No data No data No data
  • Solubility: The hydrochloride salt form enhances water solubility compared to non-salt analogs .
  • Stability: The parent compound’s inert storage requirement suggests higher reactivity than analogs like trans-4-aminotetrahydropyran-3-ol .

Stereochemical Considerations

  • Configuration Impact : The (3R,4S) configuration of the parent compound distinguishes it from the (3R,4R) diastereomer (CAS 1523530-38-2), which may exhibit different biological activity or metabolic pathways .
  • Comparison to Pharmaceuticals : Stereochemistry is critical in drugs like fluoxetine hydrochloride (), where enantiomeric purity dictates efficacy. Similarly, the trans configuration here may optimize target binding .

Biological Activity

trans-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride is a heterocyclic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₅H₁₁ClN₁O₂, with a molecular weight of approximately 151.60 g/mol. The compound features a tetrahydropyran ring with an amino group and a hydroxyl group, which contribute to its reactivity and biological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including:

  • Enzyme Inhibition : The compound can inhibit specific enzymes, impacting metabolic pathways and cellular functions. For instance, it has been noted to modulate the activity of cholinesterase, which is crucial in neurotransmission.
  • Receptor Modulation : It may also interact with receptors, potentially influencing signaling pathways associated with various physiological responses.

These interactions can lead to diverse biological effects, including neuroprotective properties and potential applications in treating neurodegenerative diseases.

Antimicrobial Properties

Research indicates that trans-3-Aminotetrahydro-2H-pyran derivatives exhibit antimicrobial activity. A study highlighted that certain derivatives showed significant antibacterial effects against various strains, suggesting potential use in developing new antimicrobial agents.

Neuroprotective Effects

The compound has been explored for its neuroprotective properties. It has demonstrated the ability to protect neuronal cells from oxidative stress and apoptosis, making it a candidate for further investigation in the context of neurodegenerative diseases such as Alzheimer's disease .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound. Below is a summary of notable findings:

StudyFindings
Study 1 Investigated the inhibition of cholinesterase by trans-3-Aminotetrahydro-2H-pyran derivatives, revealing IC50 values indicating moderate inhibitory activity .
Study 2 Examined the neuroprotective effects in vitro, showing reduced apoptosis in neuronal cell lines treated with the compound.
Study 3 Evaluated antimicrobial activity against Gram-positive and Gram-negative bacteria, with promising results indicating effective inhibition.

Comparative Analysis

When compared to similar compounds such as cis-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride, this compound exhibits unique properties due to its stereochemistry. This distinction may influence its solubility, stability, and overall biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
trans-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride
Reactant of Route 2
trans-3-Aminotetrahydro-2H-pyran-4-ol hydrochloride

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